methyl 2-chloro-6-fluoro-3-formylbenzoate
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Overview
Description
Methyl 2-chloro-6-fluoro-3-formylbenzoate is an organic compound with the molecular formula C9H6ClFO3. It is a derivative of benzoic acid and contains chloro, fluoro, and formyl functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-6-fluoro-3-formylbenzoate can be synthesized through several chemical reactions. One common method involves the reaction of 2-chloro-6-fluorobenzaldehyde with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-fluoro-3-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-chloro-6-fluoro-3-carboxybenzoate.
Reduction: 2-chloro-6-fluoro-3-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-chloro-6-fluoro-3-formylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-chloro-6-fluoro-3-formylbenzoate depends on its chemical structure and the functional groups present. The formyl group can participate in nucleophilic addition reactions, while the chloro and fluoro groups can undergo substitution reactions. These reactions can lead to the formation of various products with different biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloro-2-fluoro-3-formylbenzoate: Similar structure but with different positions of the chloro and fluoro groups.
Methyl 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylate: Contains a thiophene ring instead of a benzene ring.
Methyl 3-chloro-4-fluoro-2-methylbenzoic acid: Contains a methyl group instead of a formyl group.
Uniqueness
Methyl 2-chloro-6-fluoro-3-formylbenzoate is unique due to the specific positions of its functional groups, which influence its reactivity and applications. The combination of chloro, fluoro, and formyl groups makes it a versatile compound for various chemical reactions and research applications .
Properties
CAS No. |
1263283-36-8 |
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Molecular Formula |
C9H6ClFO3 |
Molecular Weight |
216.6 |
Purity |
95 |
Origin of Product |
United States |
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